1-Butyl-1,2,3-benzotriazole-5-carbonitrile
Overview
Description
1-Butyl-1,2,3-benzotriazole-5-carbonitrile is a chemical compound with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 1-Butyl-1,2,3-benzotriazole-5-carbonitrile typically involves the reaction of 1-butyl-1H-1,2,3-benzotriazole with a suitable nitrile source under specific reaction conditions. The process may include steps such as nitration, reduction, and cyclization to form the desired product . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Butyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-1,2,3-benzotriazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the development of corrosion inhibitors, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound’s derivatives may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Butyl-1,2,3-benzotriazole-5-carbonitrile can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: A simpler benzotriazole compound used primarily as a corrosion inhibitor.
1-Methyl-1,2,3-benzotriazole: Another derivative with similar applications but different physical and chemical properties.
1-Phenyl-1,2,3-benzotriazole: Known for its use in materials science and as a stabilizer in various applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications compared to other benzotriazole derivatives.
Properties
IUPAC Name |
1-butylbenzotriazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-3-6-15-11-5-4-9(8-12)7-10(11)13-14-15/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRSBMDPPDQTNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C#N)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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